Tupichilignan A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

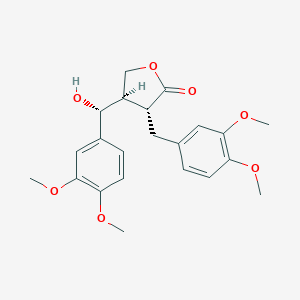

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTKKKPTALSSLI-XFQAVAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tupichilignan A: A Technical Overview of its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a dibenzylbutyrolactone lignan, a class of naturally occurring phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound was first isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Asparagaceae family[1]. Tupistra chinensis is distributed in southwestern China, and its rhizome has been traditionally used in Chinese folk medicine for the treatment of various ailments, including rheumatic diseases and snakebites[1].

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of phytochemical and spectroscopic techniques. The following protocols are based on the methodologies described in the initial report of its discovery.

Plant Material and Extraction

Fresh rhizomes of Tupistra chinensis were collected and air-dried. The dried rhizomes were then powdered and extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude methanol extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification Workflow

The isolation of this compound from the crude methanol extract is a multi-step process involving solvent partitioning and various chromatographic techniques.

-

Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction was found to contain this compound.

-

Silica Gel Column Chromatography: The EtOAc fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and EtOAc. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

RP-18 Column Chromatography: Fractions containing this compound were further purified by column chromatography on a reversed-phase (RP-18) silica gel column, using a methanol-water gradient as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on an RP-18 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

| Spectroscopic Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |

| ¹H Nuclear Magnetic Resonance (NMR) | Determination of the proton framework of the molecule. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Determination of the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Elucidation of the connectivity between protons and carbons to establish the final structure. |

Quantitative Data

The yield of this compound from the dried rhizomes of Tupistra chinensis is a critical parameter for assessing the feasibility of its natural sourcing.

| Compound | Plant Part | Extraction Solvent | Yield (% of dry weight) |

| This compound | Rhizomes | Methanol | Data not available in the initial report. |

Note: The original publication did not specify the exact yield of this compound from the starting plant material.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. Lignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a structurally interesting dibenzylbutyrolactone lignan naturally occurring in the rhizomes of Tupistra chinensis. Its isolation requires a multi-step chromatographic process, and its structure has been elucidated through comprehensive spectroscopic analysis. While the broader class of lignans is biologically significant, the specific pharmacological properties of this compound remain an open area for future investigation. This technical guide provides a foundational understanding for researchers interested in exploring this natural product for potential therapeutic applications.

References

The Enigmatic Isolation of Tupichilignan A: A Survey of Current Knowledge

A comprehensive review of scientific literature reveals a notable absence of established protocols for the isolation and purification of Tupichilignan A from natural plant sources. While the synthesis of this complex lignan has been achieved, information regarding its natural occurrence and extraction from flora remains elusive. This technical guide consolidates the available information, highlighting the current state of research and the technical challenges that may be associated with its natural product chemistry.

Recent advancements in organic synthesis have successfully led to the total synthesis of this compound. This work has been crucial in revising its molecular structure[1]. However, the foundational knowledge of its plant origins, which is paramount for drug development and phytochemical research, is not documented in the available scientific literature. Queries for its isolation from plant sources, specific extraction methodologies, or purification via chromatography did not yield any specific established procedures.

This guide, therefore, serves not as a direct protocol, but as a resource for researchers and drug development professionals, outlining the general methodologies that are typically employed for the isolation of similar lignans. It will also present the known information about this compound's synthesis to provide a complete picture of the current scientific landscape.

General Approaches to Lignan Isolation from Plant Material

The isolation of lignans from plant sources is a multi-step process that generally involves extraction, fractionation, and purification. The specific methods and solvents used are highly dependent on the plant matrix and the chemical properties of the target compound.

Table 1: Common Extraction Techniques for Lignans from Plant Sources

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Methanol, Acetone, Ethyl acetate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Chloroform, Ethanol, Methanol | Efficient for exhaustive extraction, requires less solvent over time. | Can degrade thermolabile compounds due to prolonged heating. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol, Water | Faster extraction times, increased yields, reduced solvent consumption. | Can generate heat, potentially degrading some compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Polar solvents (Ethanol, Methanol, Water) | Very rapid, high efficiency, reduced solvent usage. | Requires specialized equipment, potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Highly selective, solvent-free final product, mild operating temperatures. | High initial equipment cost. |

Table 2: Chromatographic Techniques for Lignan Purification

| Chromatographic Technique | Principle | Stationary Phase | Mobile Phase | Application |

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a solid stationary phase. | Silica gel, Alumina, Sephadex | Gradients of non-polar to polar solvents (e.g., hexane-ethyl acetate) | Initial fractionation and purification of crude extracts. |

| Flash Chromatography | A modification of column chromatography using pressure to increase solvent flow rate. | Silica gel, Reversed-phase silica | Similar to column chromatography | Rapid purification of larger sample quantities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force the mobile phase through a packed column. | Reversed-phase (C18, C8), Normal-phase (Silica) | Acetonitrile/water or Methanol/water gradients | Final purification, purity assessment, and quantification. |

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a layer of adsorbent material coated on a flat support. | Silica gel, Alumina | Solvent systems optimized by analytical TLC | Isolation of small quantities of pure compounds. |

A Generalized Workflow for Lignan Isolation

The following diagram illustrates a hypothetical workflow for the isolation and purification of a lignan like this compound from a plant source, based on common practices in phytochemistry.

References

The Enigmatic Path to Tupichilignan A: A Proposed Biosynthetic Route in Tupistra chinensis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tupichilignan A, a lignan isolated from the rhizomes of Tupistra chinensis, has garnered interest for its potential biological activities. Despite its successful chemical synthesis and structural elucidation, its natural biosynthetic pathway within the plant remains uninvestigated. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established general lignan biosynthesis. In the absence of direct experimental data, this document provides a foundational framework for future research, including generalized experimental protocols and conceptual workflows to guide the elucidation of this novel pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of lignans.

Introduction

Tupistra chinensis (Baker), a perennial herbaceous plant, is utilized in traditional folk medicine for treating various ailments. Phytochemical investigations of its rhizomes have revealed a diverse array of secondary metabolites, including spirostanol saponins and lignans. Among these, this compound stands out due to its unique chemical structure. While the total asymmetric synthesis of this compound has been successfully achieved, leading to a revision of its absolute configuration, the enzymatic steps involved in its formation within Tupistra chinensis have not been reported.[1][2]

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the development of biotechnological production platforms for this compound, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the metabolic networks of Tupistra chinensis. This whitepaper aims to consolidate the current understanding of lignan biosynthesis and propose a scientifically plausible pathway for this compound, thereby providing a roadmap for future research endeavors.

Proposed Biosynthetic Pathway of this compound

Lignans are a large class of phenylpropanoid derivatives synthesized by plants. The general lignan biosynthetic pathway typically begins with the dimerization of two coniferyl alcohol units.[3] Based on the structure of this compound, a putative biosynthetic pathway is proposed, originating from the core phenylpropanoid pathway.

The proposed pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce ferulic acid. Ferulic acid is subsequently reduced to coniferyl alcohol, the primary building block for many lignans. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate. This reaction is often stereospecifically controlled by dirigent proteins (DIRs).[3]

Following the formation of pinoresinol, a series of reductive and oxidative modifications are hypothesized to occur to yield the final structure of this compound. This includes the reduction of pinoresinol to lariciresinol and then to secoisolariciresinol, catalyzed by pinoresinol-lariciresinol reductases (PLRs).[3] Secoisolariciresinol is then dehydrogenated to matairesinol by secoisolariciresinol dehydrogenase (SDH).[3] Subsequent enzymatic transformations, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, would then be required to form the specific lactone and hydroxyl functionalities of this compound.

Quantitative Data

As of the date of this publication, there are no published studies detailing the quantitative analysis of the biosynthetic pathway of this compound in Tupistra chinensis. Research involving precursor feeding experiments, enzyme kinetic assays, and transcriptomic or proteomic analyses would be required to generate such data. The following table is a template that can be utilized to summarize data from future precursor feeding experiments.

| Precursor | Amount Fed (µmol) | Incorporation Rate (%) | Product Yield (µg/g FW) |

| L-Phenylalanine-¹³C₉, ¹⁵N | |||

| Coniferyl alcohol-¹³C₃ | |||

| Pinoresinol-¹³C₆ | |||

| Matairesinol-¹³C₆ | |||

| This table is a template for future experimental data and does not contain any measured values. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway is a multifaceted process that requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments that would be instrumental in investigating the biosynthesis of this compound.

Isotope-Labeled Precursor Feeding Studies

Objective: To identify the precursors of this compound.

Methodology:

-

Plant Material: Fresh rhizomes of Tupistra chinensis.

-

Precursor Preparation: Synthesize or procure isotopically labeled (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) putative precursors such as L-phenylalanine, coniferyl alcohol, and pinoresinol.

-

Administration: Administer the labeled precursors to the rhizome tissues through methods like cut-feeding, injection, or watering.

-

Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

-

Extraction and Purification: Extract the metabolites from the plant tissue using an appropriate solvent system (e.g., methanol/chloroform). Purify this compound using chromatographic techniques such as HPLC.

-

Analysis: Analyze the purified this compound for the incorporation of the isotopic label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Tupistra chinensis rhizomes.

-

Enzyme Assay: Incubate the protein extract with a putative substrate (e.g., pinoresinol) and necessary cofactors (e.g., NADPH).

-

Product Detection: Monitor the formation of the expected product (e.g., lariciresinol) over time using HPLC or LC-MS.

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using protein chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the purified enzyme.

Transcriptome Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Extraction: Extract total RNA from Tupistra chinensis rhizomes and other tissues.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes. Identify candidate genes homologous to known lignan biosynthetic genes (e.g., PAL, C4H, DIR, PLR, SDH, cytochrome P450s) from other plant species.[4][5]

-

Expression Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound in different tissues or under different conditions.

Conclusion and Future Outlook

The biosynthesis of this compound in Tupistra chinensis represents an unexplored area of natural product chemistry. This guide provides a foundational, albeit putative, framework for its biosynthetic pathway, drawing upon established knowledge of lignan biosynthesis in the plant kingdom. The proposed pathway and the outlined experimental strategies are intended to catalyze future research in this area.

The elucidation of this pathway will not only deepen our understanding of the metabolic capabilities of Tupistra chinensis but also pave the way for the biotechnological production of this compound and the discovery of novel biocatalysts. It is our hope that this technical guide will serve as a valuable starting point for researchers dedicated to unraveling the intricate chemistry of this fascinating medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Tupichilignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a lignan, a class of polyphenolic compounds, that has garnered interest within the scientific community. Lignans are widely recognized for their diverse biological activities, and this compound, in particular, presents a subject of ongoing research for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its biological activities and the experimental methodologies used for its characterization.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. The key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |

| Molecular Weight | 402.4 g/mol | [1][2] |

| CAS Number | 69586-96-5 | [1] |

| Appearance | White powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Melting Point | Not explicitly reported in the provided search results. | |

| Optical Rotation | Not explicitly reported in the provided search results. |

Spectral Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. While the complete raw spectral data is extensive, the key spectral characteristics are summarized as follows:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum of this compound reveals characteristic signals corresponding to its complex structure, including aromatic protons, methoxy groups, and protons within the lignan skeleton.

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, confirming the presence of all 22 carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for determining the molecular weight and fragmentation pattern of this compound, further corroborating its molecular formula.

-

Infrared (IR) Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups, such as hydroxyl, carbonyl, and ether linkages.

Biological Activity and Potential Applications

Lignans, as a class of compounds, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. While specific in-depth studies on this compound are emerging, preliminary evidence suggests its potential in these areas.

Antioxidant Activity

The antioxidant potential of this compound is a key area of investigation. The general mechanism of antioxidant action for polyphenolic compounds involves the scavenging of free radicals, which are implicated in the pathogenesis of numerous diseases.

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Lignans have been shown to modulate inflammatory pathways, and this compound is being explored for its potential to mitigate inflammatory responses.

Experimental Protocols

To facilitate further research, this section outlines the general methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from natural sources, such as the bark of Pseudolarix kaempferi. A generalized workflow for this process is as follows:

Figure 1. A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using maceration or Soxhlet extraction.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

-

Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel, using a gradient of solvents to separate different fractions.

-

Purification: Fractions containing this compound are identified (e.g., by TLC) and combined. Further purification to obtain the pure compound is often achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Assays

Standard assays are employed to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Add a freshly prepared solution of DPPH in methanol to each dilution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways

The biological effects of many natural compounds are mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound are still under active investigation, research on related lignans suggests potential involvement in key inflammatory and oxidative stress-related pathways.

Figure 2. A hypothetical model of the potential anti-inflammatory mechanism of this compound.

The diagram above illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting key intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory genes. By interfering with these signaling events, this compound could potentially reduce the production of inflammatory mediators, thereby ameliorating the inflammatory response. Further experimental validation is required to confirm these specific molecular targets.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in the fields of antioxidant and anti-inflammatory research. This guide has summarized the currently available information on its physical and chemical properties, along with potential biological activities and the experimental approaches for their investigation.

Future research should focus on:

-

Precise determination of physical constants such as melting point and optical rotation.

-

Comprehensive analysis and public dissemination of its complete spectral data.

-

In-depth in vitro and in vivo studies to elucidate its specific biological mechanisms of action.

-

Identification of the precise molecular targets and signaling pathways modulated by this compound.

Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing lignan and paving the way for its potential development as a novel therapeutic agent.

References

- 1. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and anti-inflammatory effect of pectolinarigenin, a flavonoid from Amazonian Aegiphila integrifolia (Jacq.), against lipopolysaccharide-induced inflammation in astrocytes via NFκB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Tupichilignan A Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Tupichilignan A, a novel lignan. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective approach to elucidate potential therapeutic applications, mechanisms of action, and pharmacokinetic profiles. This document outlines detailed protocols for molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and pathway analysis. All quantitative data are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds found in plants with a wide range of reported biological activities, including antiviral, antioxidant, anti-inflammatory, and anticancer properties[1]. This compound is a recently isolated lignan with a unique chemical structure. To accelerate the investigation of its therapeutic potential, a systematic in silico analysis is proposed. Computational approaches, such as molecular docking and ADMET prediction, are powerful tools in modern drug discovery, enabling the prediction of ligand-target interactions and the assessment of drug-likeness prior to extensive in vitro or in vivo studies[2]. This guide presents a hypothetical workflow for the comprehensive bioactivity profiling of this compound.

Predicted Bioactivity Profile of this compound

Based on the common bioactivities of related lignan compounds, the following potential activities for this compound were prioritized for in silico investigation:

-

Anticancer Activity: Targeting key proteins in cancer cell proliferation and survival pathways.

-

Anti-inflammatory Activity: Targeting enzymes and receptors involved in the inflammatory cascade.

-

Antiviral Activity: Targeting viral proteins essential for replication and entry into host cells.

In Silico Prediction Workflow

The workflow for the in silico prediction of this compound bioactivity is a multi-step process that begins with the preparation of the ligand and potential protein targets, followed by molecular docking simulations, and concluding with an analysis of its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Ligand and Protein Preparation

4.1.1. Ligand Preparation

-

Structure Acquisition: The 3D structure of this compound is generated using a molecular builder such as ChemDraw or retrieved from a chemical database if available.

-

Energy Minimization: The structure is energy-minimized using a force field like MMFF94 to obtain a stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format Conversion: The minimized structure is saved in a suitable format for docking, such as .pdbqt, using tools like OpenBabel.

4.1.2. Protein Target Selection and Preparation

-

Target Identification: Potential protein targets are identified based on literature precedents for similar lignans and their known mechanisms of action. For this study, we selected targets relevant to cancer (e.g., Tubulin, Topoisomerase II), inflammation (e.g., Cyclooxygenase-2), and viral infections (e.g., SARS-CoV-2 Main Protease).

-

Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structures are prepared using software like AutoDockTools or UCSF Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein is saved in .pdbqt format.

Molecular Docking

Molecular docking is performed to predict the binding affinity and interaction patterns between this compound and the selected protein targets.

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.

-

Docking Simulation: AutoDock Vina is used for the docking calculations. The prepared ligand and protein files, along with a configuration file specifying the grid box parameters, are used as input.

-

Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest binding energies (highest affinities). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are visualized using software like PyMOL or Discovery Studio.

ADMET and Drug-Likeness Prediction

The ADMET properties and drug-likeness of this compound are predicted using web-based tools such as SwissADME and pkCSM.[2][3]

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the online servers.

-

Parameter Calculation: The servers calculate a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints.[4]

-

Drug-Likeness Evaluation: The predicted properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.[5]

Data Presentation

Molecular Docking Results

The predicted binding affinities of this compound with various protein targets are summarized in Table 1.

| Target Protein | PDB ID | Predicted Bioactivity | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| Tubulin | 1SA0 | Anticancer | -8.5 | LYS254, ASN258 |

| Topoisomerase II | 1ZXM | Anticancer | -9.2 | ARG789, GLU522 |

| Cyclooxygenase-2 (COX-2) | 5IKR | Anti-inflammatory | -7.9 | SER530, TYR385 |

| SARS-CoV-2 Mpro | 6LU7 | Antiviral | -8.1 | HIS41, CYS145 |

Table 1: Predicted binding affinities and key interactions of this compound with selected protein targets.

ADMET Prediction

The predicted ADMET properties of this compound are presented in Table 2.

| Property | Predicted Value | Acceptable Range |

| Physicochemical Properties | ||

| Molecular Weight | 418.45 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 3.25 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 6 | ≤ 10 |

| Pharmacokinetics | ||

| GI Absorption | High | High |

| BBB Permeant | No | No (for peripheral targets) |

| CYP2D6 Inhibitor | No | No |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

| hERG I Inhibitor | No | No |

Table 2: Predicted ADMET properties of this compound.

Visualization of a Hypothetical Signaling Pathway

Based on the strong predicted binding affinity of this compound for Tubulin, a potential mechanism of action could be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This is a known mechanism for other anticancer lignans.[6]

Conclusion

The in silico analysis presented in this guide provides a robust preliminary assessment of the bioactivity of this compound. The molecular docking studies suggest that this compound has strong binding affinities for several therapeutically relevant protein targets, particularly those involved in cancer. The ADMET predictions indicate a favorable drug-like profile with good predicted gastrointestinal absorption and a low toxicity risk. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its predicted anticancer, anti-inflammatory, and antiviral activities. This systematic in silico approach serves as a valuable tool in the early stages of drug discovery, enabling the efficient identification and characterization of promising natural product-based drug candidates.

References

- 1. In‐silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ADMET Prediction | Rowan [rowansci.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Tupichilignan A: A Technical Guide

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, Tupichilignan A. The content herein is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in the early stages of drug discovery and development. The methodologies, data presentation formats, and workflow visualizations are designed to be adapted for the preliminary screening of novel lignans and other natural products.

Data Presentation: Summary of In Vitro Biological Activities

The preliminary assessment of this compound's biological potential was conducted through a panel of in vitro assays targeting cytotoxicity, antioxidant capacity, and anti-inflammatory effects. The quantitative results are summarized below for comparative analysis.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 42.1 ± 3.5 | 1.2 ± 0.2 |

| HeLa | Cervical Adenocarcinoma | 33.5 ± 2.8 | 0.8 ± 0.1 |

| HEK293 | Normal Human Embryonic Kidney | > 100 | 5.4 ± 0.6 |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Positive Control (Ascorbic Acid) IC₅₀ (µM) |

| DPPH Radical Scavenging | 15.2 ± 1.3 | 8.5 ± 0.7 |

| ABTS Radical Scavenging | 12.8 ± 1.1 | 6.2 ± 0.5 |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Target | IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages | iNOS | 18.9 ± 1.7 | 5.5 ± 0.4 |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 22.4 ± 2.0 | 2.1 ± 0.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the reproducibility and validation of the preliminary findings.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (MCF-7, A549, HeLa) and a normal cell line (HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control, doxorubicin. A vehicle control (DMSO) is also included.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (dissolved in methanol)

-

Ascorbic acid (positive control)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value is determined from a plot of scavenging activity against concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Dexamethasone (positive control)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation is also included.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual representations of the experimental workflow and a key signaling pathway potentially modulated by this compound are provided below.

Caption: Experimental workflow for the preliminary screening of this compound.

Potential Therapeutic Targets of Tupichilignan A: A Technical Guide

Disclaimer: Tupichilignan A is a novel and currently understudied compound. This guide synthesizes information from research on structurally related lignans, particularly dibenzylbutyrolactone and neolignans, to infer potential therapeutic targets and mechanisms of action for this compound. The experimental data and protocols presented herein are derived from studies on these related compounds and should serve as a foundation for future research on this compound.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, renowned for their broad spectrum of biological activities. This compound, a putative dibenzylbutyrolactone lignan, is emerging as a compound of interest for its therapeutic potential. Drawing parallels from structurally similar lignans, this document outlines the plausible therapeutic targets of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this novel compound.

Anti-inflammatory Activity

Based on studies of related dibenzylbutyrolactone lignans, this compound is hypothesized to exert anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans like arctigenin have been shown to inhibit this process.[1][2]

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the activation of transcription factors like AP-1, which also drives the expression of pro-inflammatory genes. The lignan arctigenin has been demonstrated to inhibit the phosphorylation of MAP kinases, thereby suppressing the inflammatory response.[3]

Quantitative Data on Anti-inflammatory Activity of Related Lignans

| Compound | Cell Line | Stimulus | Assay | Endpoint | IC50 (µM) | Reference |

| Arctiin | RAW264.7 | LPS | Griess Assay | NO Production | >100 | [4] |

| Arctigenin | RAW264.7 | LPS | Griess Assay | NO Production | ~25 | [4] |

| Matairesinol | RAW264.7 | LPS | Griess Assay | NO Production | ~50 | [4] |

| LCA Derivative 10h | RAW264.7 | LPS | Griess Assay | NO Production | <20 | [5] |

| Neolignan 2 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 4 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 6 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 10 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 11 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 14 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 17 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

| Neolignan 18 | RAW264.7 | LPS | Griess Assay | NO Production | 10.88-41.10 | [1] |

Experimental Protocols

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL LPS for 24 hours.

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.

Anti-cancer Activity

Several dibenzylbutyrolactone lignans and neolignans have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanisms implicated are the induction of apoptosis (programmed cell death) and autophagy.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Neolignans have been shown to induce apoptosis through the cleavage of procaspase-8 and -3, and poly(ADP-ribose)polymerase (PARP).[6][7]

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While it can promote cell survival under stress, excessive autophagy can lead to cell death. Some lignans have been found to induce autophagic cell death in cancer cells, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8]

Quantitative Data on Anti-cancer Activity of Related Lignans

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| (-)-Trachelogenin | SF-295 (Glioblastoma) | MTT | Cytotoxicity | 0.8 | [9] |

| (-)-Trachelogenin | HL-60 (Leukemia) | MTT | Cytotoxicity | 32.4 | [9] |

| Dehydrodieugenol B | B16F10 (Melanoma) | MTT | Cytotoxicity | 78.8 ± 2.8 | [10] |

| Neolignan | B16F10 (Melanoma) | MTT | Cytotoxicity | 82.2 ± 3.5 | [10] |

| Aristolignin | HL-60 (Leukemia) | MTT | Cytotoxicity | 14.2 ± 0.7 (µg/mL) | [7] |

| Nectandrin A | HL-60 (Leukemia) | MTT | Cytotoxicity | 16.9 ± 0.8 (µg/mL) | [7] |

| Galgravin | HL-60 (Leukemia) | MTT | Cytotoxicity | 16.5 ± 0.8 (µg/mL) | [7] |

| Hinokinin | SW480 (Colorectal) | MTT | Cytotoxicity | Not specified | [11] |

Experimental Protocols

Cancer cell lines (e.g., HCT-116, HuH-7) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in plates and treated with various concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.[12]

For Western blotting, cell lysates are subjected to SDS-PAGE, and membranes are probed with an antibody against LC3 to detect the conversion of LC3-I to LC3-II. For immunofluorescence, treated cells are fixed, permeabilized, and incubated with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. The formation of LC3 puncta (autophagosomes) is observed under a fluorescence microscope.

Other Potential Therapeutic Targets

L-type Calcium Channel Blockade

Some lignans have been shown to exert a relaxant effect on smooth muscle, which may be mediated by the blockade of L-type calcium ion channels.[4] This suggests a potential application for this compound in cardiovascular or gastrointestinal disorders characterized by smooth muscle hypercontractility.

References

- 1. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Apoptosis-inducing and antitumor activity of neolignans isolated from Magnolia officinalis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neolignans isolated from Nectandra leucantha induce apoptosis in melanoma cells by disturbance in mitochondrial integrity and redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of Tupichilignan A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for the asymmetric total synthesis of Tupichilignan A, a bioactive lignan. The synthesis described herein is based on the first reported asymmetric total synthesis, which also led to a structural revision of the natural product. The key features of this synthesis include a highly stereocontrolled construction of the core structure using a donor-acceptor cyclopropane-based methodology.

Synthetic Strategy Overview

The asymmetric total synthesis of this compound employs a convergent and highly stereoselective strategy. The core of the molecule is constructed from a key bicyclic donor-acceptor (D-A) cyclopropane intermediate. The synthesis leverages several modern synthetic methodologies to control the stereochemistry at multiple chiral centers.

The overall workflow of the synthesis is depicted below:

Caption: Overall workflow for the asymmetric total synthesis of this compound.

Key Reaction Steps and Mechanisms

The synthesis is characterized by a series of key transformations that ensure high stereoselectivity.

Asymmetric Cyclopropanation

The initial step involves the creation of a chiral cyclopropane ring, which serves as a linchpin for subsequent transformations. This is achieved through an asymmetric cyclopropanation reaction.

Caption: Asymmetric cyclopropanation to form the key cyclopropane intermediate.

Oxy-homo-Michael Reaction

A crucial step for the elaboration of the cyclopropane is the stereoselective oxy-homo-Michael reaction. This reaction involves the ring-opening of the bicyclic donor-acceptor cyclopropane with an alcohol, leading to the formation of a γ-lactone precursor with high diastereoselectivity.

Configurational Inversion

A key step in achieving the final stereochemistry of this compound involves the inversion of a hydroxyl chiral center. This is accomplished through a two-step oxidation-reduction sequence.

Application Notes and Protocols: Quantification of Tupichilignan A in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tupichilignan A is a lignan of interest for its potential pharmacological activities. To support preclinical and clinical development, robust and sensitive analytical methods are required for its quantification in biological matrices. This document provides a detailed protocol for a hypothetical, yet scientifically plausible, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The methodologies and data presented are based on established analytical techniques for similar lignan compounds.[1][2]

Experimental Protocols

This protocol describes the extraction of this compound from rat plasma. LLE is a common and effective method for separating analytes from complex biological matrices.[3][4]

Materials:

-

Rat plasma samples

-

This compound standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another lignan not present in the sample)

-

Methanol

-

Ammonium acetate

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard (IS) working solution.

-

Vortex mix for 30 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex mix vigorously for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing this compound and IS) to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:2 mM ammonium acetate, 68:32, v/v).[1][2]

-

Vortex mix for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

This section details the instrumental parameters for the quantification of this compound. UPLC-MS/MS offers high sensitivity and selectivity for analyzing small molecules in complex mixtures.[5][6]

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

-

Electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of methanol and 2 mM ammonium acetate.[1][2]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

Ion Source Parameters: Optimized for this compound (hypothetical values: Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 350°C).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined by direct infusion of the standard compounds.

Data Presentation

The following table summarizes the acceptance criteria and hypothetical performance data for the UPLC-MS/MS method validation, based on typical values for lignan analysis.[7]

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.99 | 0.9985 |

| Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |

| Accuracy (%RE) | Within ±15% | -10.5% to +12.3% |

| Extraction Recovery | Consistent and reproducible | 85.2% ± 5.4% |

| Matrix Effect | Within acceptable limits | 92.1% - 103.5% |

| Stability (various conditions) | ≤ 15% deviation | Stable |

This table presents hypothetical pharmacokinetic parameters of this compound following a single oral administration to rats, with values modeled after known lignans.[1][2]

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | 450 ± 65 |

| Tmax (Time to Cmax) | h | 2.5 ± 0.5 |

| AUC₀₋t (Area Under the Curve) | ng·h/mL | 3200 ± 450 |

| t½ (Elimination Half-life) | h | 7.0 ± 1.2 |

Visualizations

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Caption: Workflow for this compound quantification.

This diagram outlines a generic signaling pathway that could be modulated by a bioactive compound like this compound, leading to a cellular response.

Caption: A generic cell signaling pathway.

References

- 1. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Tupichilignan A using HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a novel lignan with significant potential in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and formulation studies. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the quantitative analysis of lignans in complex samples.[1][2][3] While specific methods for this compound are not yet established, the following protocols are based on validated methods for the analysis of similar lignan compounds.[4][5][6]

Analytical Methods

A robust analytical approach for the quantification of this compound involves initial screening and quantification using a cost-effective HPLC-UV method, followed by more sensitive and specific analysis using LC-MS/MS, particularly for samples with low concentrations or complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a reliable and widely accessible technique for the quantification of this compound.[4] The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV-Visible detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable choice for the separation of lignans.

-

Mobile Phase: A gradient elution using a mixture of methanol and a buffer such as 0.01M potassium dihydrogen phosphate (KH2PO4) with the pH adjusted to 3.0 with phosphoric acid is recommended. A common starting gradient could be 75:25 (v/v) methanol:buffer.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by a UV scan. For many lignans, wavelengths around 280 nm are effective.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Internal Standard: An internal standard, such as 2-nitroaniline, can be used to improve accuracy and precision.

Sample Preparation:

A solvent extraction method is commonly employed to isolate lignans from plant materials or biological matrices.[1]

-

Accurately weigh the sample (e.g., 1 g of powdered plant material or 1 mL of plasma).

-

Add a suitable extraction solvent (e.g., methanol or ethanol).

-

Sonication or vortexing can be used to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

The extract may need to be filtered through a 0.45 µm filter before injection into the HPLC system.

Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound analysis, based on data from similar lignan analyses.[7]

| Parameter | Value |

| Linear Range | 10 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (RSD) | < 3.21% |

| Inter-day Precision (RSD) | < 3.21% |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[2][3] This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.[2]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Chromatographic Conditions: The HPLC conditions can be similar to the HPLC-UV method, but with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate).

-

Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity.

-

Gas Parameters: Nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for the specific instrument and compound.[5]

Sample Preparation:

Sample preparation for LC-MS/MS is critical to minimize matrix effects.[3] For plasma samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary.[3][6]

-

To 100 µL of plasma, add an internal standard.

-

Perform LLE with a suitable organic solvent (e.g., n-hexane/isopropanol).[6]

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound analysis, based on data from similar lignan analyses.[6]

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

| Recovery | > 80% |

Visualizations

Experimental Workflow for this compound Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

Application Notes and Protocols for Evaluating Tupichilignan A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Tupichilignan A, a lignan compound. Due to the limited direct data on this compound, the protocols and mechanistic insights are based on studies of structurally similar lignans, such as yatein, which has demonstrated potent cytotoxic activity against various cancer cell lines. The primary proposed mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of Yatein (as a proxy for this compound)

The following table summarizes the 50% inhibitory concentration (IC50) values for yatein in different cancer cell lines, providing a potential reference range for this compound.

| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| A549 | Human Lung Adenocarcinoma | 24 hours | 10.0 | [1] |

| A549 | Human Lung Adenocarcinoma | 72 hours | 3.5 | [1] |

| CL1-5 | Human Lung Adenocarcinoma | 24 hours | 2.1 | [1] |

| CL1-5 | Human Lung Adenocarcinoma | 72 hours | 1.9 | [1] |

| P3X | Murine Myeloma | 24 hours | Induces 75% cell death at 25 µg/mL | [2][3][4] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Determine the IC50 value by plotting the percentage of viability against the concentration of this compound.

-

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.

Materials:

-

This compound

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with compounds that interfere with cell cycle progression, such as microtubule inhibitors, can lead to an accumulation of cells in a specific phase (e.g., G2/M).

Materials:

-

This compound

-

Human cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Trypsin-EDTA

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

- 1. Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Tupichilignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tupichilignan A is a lignan of interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating its anti-inflammatory effects using established in vitro assays. The following protocols are designed for researchers in drug discovery and development to obtain preliminary data on the efficacy and mechanism of action of this compound.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. Natural products, such as lignans, are a promising source of new therapeutic leads. Phylligenin, another lignan, has been shown to possess significant anti-inflammatory activity by inhibiting key inflammatory mediators.[1]

This document outlines protocols for assessing the anti-inflammatory properties of this compound through its effects on macrophage activation, nitric oxide production, and pro-inflammatory cytokine expression.

Key Experimental Protocols

Assessment of this compound Cytotoxicity in RAW 264.7 Macrophages

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 murine macrophage cells for subsequent anti-inflammatory assays.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-